molecular formula C10H11ClN4O4 B15139827 2-chloro-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

2-chloro-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

Cat. No.: B15139827
M. Wt: 286.67 g/mol
InChI Key: PFZWCXFVGJYNGP-HSUXUTPPSA-N
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Description

2-chloro-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one is a chemical compound that belongs to the class of purine analogues. It is structurally related to nucleosides and has significant biological activity. This compound is known for its role in various biochemical processes and has been extensively studied for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one typically involves the chlorination of a purine derivative followed by glycosylation. The reaction conditions often require the use of protective groups to ensure the selective formation of the desired product. Common reagents used in the synthesis include chlorinating agents such as thionyl chloride or phosphorus oxychloride, and glycosyl donors like protected ribose derivatives.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification through crystallization or chromatography, and rigorous quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert this compound into its corresponding deoxy form, typically using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium azide, thiols, amines.

Major Products Formed

    Oxidation: Oxidized purine derivatives.

    Reduction: Deoxy purine analogues.

    Substitution: Substituted purine derivatives with various functional groups.

Scientific Research Applications

2-chloro-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in cellular processes and as a potential inhibitor of certain enzymes.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and viral infections.

    Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.

Mechanism of Action

The mechanism of action of 2-chloro-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one involves its incorporation into DNA or RNA, leading to the disruption of nucleic acid synthesis. This compound targets specific enzymes involved in nucleotide metabolism, thereby inhibiting their activity and affecting cellular replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-2’-deoxyadenosine: Another purine analogue with similar biological activity.

    6-chloropurine: A related compound with different substitution patterns.

    9-β-D-arabinofuranosyladenine: A nucleoside analogue with antiviral properties.

Uniqueness

2-chloro-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one is unique due to its specific structural features, which confer distinct biological activity and therapeutic potential. Its ability to selectively target certain enzymes and pathways makes it a valuable compound in both research and clinical settings.

Properties

Molecular Formula

C10H11ClN4O4

Molecular Weight

286.67 g/mol

IUPAC Name

2-chloro-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H11ClN4O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H,13,14,18)/t4-,5-,6-/m1/s1

InChI Key

PFZWCXFVGJYNGP-HSUXUTPPSA-N

Isomeric SMILES

C1[C@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)Cl)CO)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)Cl)CO)O

Origin of Product

United States

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